Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516283
InChI: InChI=1S/C11H15BrN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C11H15BrN2O2S
Molecular Weight: 319.22 g/mol

Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC17516283

Molecular Formula: C11H15BrN2O2S

Molecular Weight: 319.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
IUPAC Name ethyl 1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C11H15BrN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3
Standard InChI Key CLEHQAVMSBJHAF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Br

Introduction

Structural and Physicochemical Properties

Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate features a piperidine ring substituted at the 1-position with a 4-bromothiazol-2-yl group and at the 4-position with an ethyl carboxylate ester. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the compound’s aromaticity and electronic properties, while the piperidine moiety introduces conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1207618-17-4
Molecular FormulaC₁₁H₁₅BrN₂O₂S
Molecular Weight319.22 g/mol
Physical StateCrystalline solid or oil*
SolubilityLikely polar organic solvents

*Exact physical state is unspecified in available literature, though analogous piperidine carboxylates often manifest as oils or low-melting solids .

The bromine atom at the 4-position of the thiazole ring enhances electrophilicity, making the compound reactive in cross-coupling reactions. The ethyl ester group improves lipid solubility, potentially influencing bioavailability in pharmacological contexts .

Synthetic Pathways and Optimization

The synthesis of Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate involves multi-step protocols, typically beginning with piperidine derivatives and proceeding through functionalization reactions.

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the thiazole’s 2-position requires careful control of reaction conditions (e.g., temperature, catalyst loading) .

  • Yield Improvement: Microwave-assisted synthesis and ligand-accelerated catalysis have been explored to enhance efficiency .

Analytical Characterization

Rigorous analytical methods ensure structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Peaks corresponding to the piperidine ring (δ 1.59–3.07 ppm), ethyl ester (δ 1.24, 4.12 ppm), and thiazole (δ 7.10–7.50 ppm) confirm connectivity .

  • ¹³C NMR: Carbonyl (C=O) signals near 170 ppm and aromatic carbons (thiazole) between 110–150 ppm validate the structure .

Mass Spectrometry (MS)

High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ at m/z 319.22, consistent with the molecular formula.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%, with retention times characteristic of intermediate polarity.

Applications in Medicinal Chemistry

The compound’s hybrid structure positions it as a versatile scaffold in drug discovery:

Kinase Inhibition

Thiazole rings are prevalent in kinase inhibitors (e.g., dasatinib). The bromine atom may facilitate halogen bonding with ATP-binding pockets, enhancing target affinity.

Antibacterial Agents

Thiazole derivatives exhibit antibacterial activity by disrupting cell wall synthesis. The bromine substituent could augment membrane permeability.

Prodrug Development

The ethyl ester may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Hazard StatementCodeDescription
Acute toxicityH302Harmful if swallowed
Skin irritationH315Causes skin irritation
Eye irritationH319Causes serious eye irritation
Respiratory hazardH335May cause respiratory irritation

Handling Protocols:

  • Use nitrile gloves, goggles, and fume hoods.

  • Store in airtight containers at –20°C.

Comparative Analysis with Structural Analogues

Comparing Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate with tert-butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate :

FeatureTarget CompoundAnalogue
Substituent at C14-Bromothiazol-2-yl4-Bromothiazol-2-yloxy
Ester GroupEthyl carboxylatetert-butyl carboxylate
Molecular Weight319.22 g/mol363.27 g/mol
Likely SolubilityModerate (ethyl ester)Low (tert-butyl group)

The tert-butyl analogue’s bulkier ester may reduce metabolic stability but improve crystallinity .

Future Research Directions

  • Pharmacological Profiling: In vitro screening against cancer cell lines and bacterial strains.

  • Prodrug Optimization: Hydrolysis kinetics and in vivo efficacy studies.

  • Synthetic Scalability: Continuous-flow reactors for large-scale production .

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